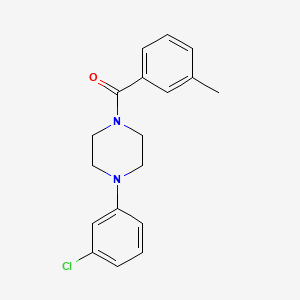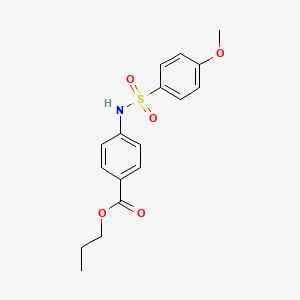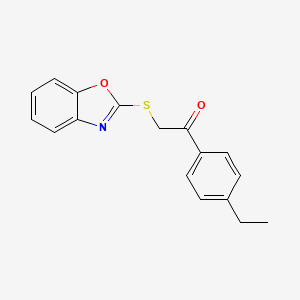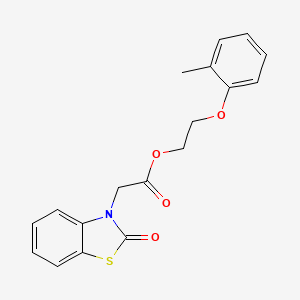![molecular formula C15H23BrN2O2 B3846016 2-[2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3846016.png)
2-[2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
描述
2-[2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a compound that features a piperazine ring substituted with a 3-bromophenylmethyl group and an ethoxyethanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 3-bromophenylmethyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 3-bromobenzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Ethoxyethanol Chain: The substituted piperazine is then reacted with ethylene oxide or ethylene glycol under basic conditions to introduce the ethoxyethanol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethoxyethanol chain can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl-substituted piperazine derivative.
Substitution: Formation of azido or thio-substituted derivatives.
科学研究应用
2-[2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Biology: The compound can be used in studies involving receptor binding and neurotransmitter modulation.
Industry: It is utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-[2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring can mimic the structure of endogenous neurotransmitters, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
相似化合物的比较
Similar Compounds
2-[2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Similar structure but with a different substitution pattern on the phenyl ring.
2-[2-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Similar structure with a chlorine atom instead of bromine.
2-[2-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the 3-bromophenyl group in 2-[2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol imparts unique chemical and biological properties. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to receptors and its overall pharmacokinetic profile.
属性
IUPAC Name |
2-[2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c16-15-3-1-2-14(12-15)13-18-6-4-17(5-7-18)8-10-20-11-9-19/h1-3,12,19H,4-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBNANNIANJBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3845935.png)
![2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B3845942.png)
![butyl (2Z)-2-cyano-2-[(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B3845953.png)

![2-bromo-4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-6-methoxyphenol](/img/structure/B3845976.png)



![2-[(4-CHLOROPHENYL)AMINO]-N'-[(1Z)-2-METHYLCYCLOHEXYLIDENE]ACETOHYDRAZIDE](/img/structure/B3845999.png)
![N-[(2-methoxyphenyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B3846003.png)
![N,N-diethyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3846029.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B3846035.png)
![ethyl N-{4-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoyl}-3-nitrotyrosinate](/img/structure/B3846042.png)

